An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-17-deacetyl Rocuronium Bromide
An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-17-deacetyl Rocuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Acetyl-17-deacetyl Rocuronium Bromide, a significant impurity of the neuromuscular blocking agent, Rocuronium Bromide. Also referred to as Rocuronium Bromide EP Impurity D, this document collates available data on its identity, physicochemical characteristics, and analytical methodologies for its characterization. The information presented is intended to support research, drug development, and quality control activities related to rocuronium bromide and its impurities. While extensive data on the parent compound is available, this guide focuses specifically on the 3-acetyl-17-deacetyl derivative, highlighting its unique properties and the methods for its analysis.
Chemical Identity
3-Acetyl-17-deacetyl Rocuronium Bromide is a steroidal neuromuscular blocking agent and a known impurity of Rocuronium Bromide.[1] It is structurally similar to the parent drug, with the key difference being the position of the acetyl group.
| Identifier | Value |
| Systematic Name | 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium bromide[2] |
| Synonyms | Rocuronium Bromide Impurity D, Rocuronium EP Impurity D, 3-Acetyl-17-desacetyl Rocuronium Bromide[1][3] |
| CAS Number | 1190105-63-5[1][4] |
| Molecular Formula | C₃₂H₅₃BrN₂O₄[1][5] |
| Molecular Weight | 609.68 g/mol [1][5] |
Physicochemical Properties
The physicochemical properties of 3-Acetyl-17-deacetyl Rocuronium Bromide are crucial for its isolation, characterization, and understanding its potential impact. The following table summarizes the available data.
| Property | Value/Description | Source(s) |
| Melting Point | 202-204°C (with decomposition) | [6] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol. | |
| pKa | Not experimentally determined. As a quaternary ammonium compound, it is a strong electrolyte and permanently charged.[7] |
Experimental Protocols
Melting Point Determination
Method: Capillary Melting Point Method.
Apparatus: Digital melting point apparatus.
Procedure:
-
A small, finely powdered sample of 3-Acetyl-17-deacetyl Rocuronium Bromide is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, decomposition is observed.
Solubility Determination
Method: Shake-Flask Method.[8]
Procedure:
-
An excess amount of 3-Acetyl-17-deacetyl Rocuronium Bromide is added to a known volume of the solvent (e.g., chloroform, methanol, water) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]
Chromatographic Conditions (Example):
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometry at a suitable wavelength (e.g., 210 nm).[9]
-
Column Temperature: Controlled, for example, at 30°C.
Procedure:
-
Standard Preparation: A standard solution of 3-Acetyl-17-deacetyl Rocuronium Bromide of known concentration is prepared in a suitable diluent.
-
Sample Preparation: The sample containing the impurity is dissolved in the same diluent.
-
Injection: Equal volumes of the standard and sample solutions are injected into the HPLC system.
-
Analysis: The retention time and peak area of the impurity are compared to the standard for identification and quantification.
Chemical Stability and Degradation
Forced degradation studies on the parent drug, rocuronium bromide, indicate that the molecule is susceptible to hydrolysis, oxidation, and thermal stress.[9][11] The ester linkage at the 17-position is particularly prone to hydrolysis, which can lead to the formation of deacetylated impurities. The presence of the 3-acetyl group in this impurity suggests a different degradation or synthetic pathway compared to the more commonly discussed 17-deacetyl impurity.
The following diagram illustrates a conceptual workflow for investigating the chemical stability of 3-Acetyl-17-deacetyl Rocuronium Bromide.
Caption: Workflow for Forced Degradation Study.
Spectroscopic Characterization
The structural elucidation of 3-Acetyl-17-deacetyl Rocuronium Bromide relies on a combination of spectroscopic techniques.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment, including the steroidal backbone, the acetyl group, the morpholinyl moiety, and the pyrrolidinium ring. Chemical shifts and coupling constants help to confirm the stereochemistry.[12]
-
¹³C NMR: Complements the proton data by providing information about the carbon skeleton and the presence of functional groups.[12]
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the accurate mass of the molecule, confirming its elemental composition.[12]
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that help in the structural elucidation by identifying characteristic fragments of the molecule.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies, such as the carbonyl stretch of the ester and the hydroxyl group.[12]
The following diagram illustrates a general workflow for the analytical characterization of this impurity.
Caption: Analytical Characterization Workflow.
Biological Activity and Signaling Pathways
As an impurity of rocuronium bromide, 3-Acetyl-17-deacetyl Rocuronium Bromide is relevant in the context of neuromuscular blockade. Rocuronium bromide acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the motor endplate.[1][] There is currently no specific information available in the public domain regarding the pharmacological activity or potency of 3-Acetyl-17-deacetyl Rocuronium Bromide itself. It is plausible that, due to its structural similarity to the parent drug, it may exhibit some degree of neuromuscular blocking activity. However, dedicated studies are required to confirm this and to determine its affinity for the nAChR and any potential off-target effects.
The general mechanism of action for non-depolarizing neuromuscular blockers like rocuronium is depicted in the following signaling pathway diagram.
Caption: Mechanism of Neuromuscular Blockade.
Conclusion
3-Acetyl-17-deacetyl Rocuronium Bromide is a well-characterized impurity of rocuronium bromide. This guide has summarized its key physicochemical properties and the analytical methods employed for its identification and quantification. While foundational data exists, further research is warranted to fully elucidate its pharmacological and toxicological profile. The methodologies and diagrams presented herein provide a framework for researchers and professionals engaged in the development, manufacturing, and quality control of rocuronium bromide, ensuring the safety and efficacy of this important neuromuscular blocking agent.
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- 5. 3-Acetyl-17-deacetyl Rocuronium Bromide | C32H53BrN2O4 | CID 77380294 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. organic chemistry - What happens to a quaternary ammonium cation at a pH above its pKa? - Chemistry Stack Exchange [chemistry.stackexchange.com]
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- 9. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. | Semantic Scholar [semanticscholar.org]
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